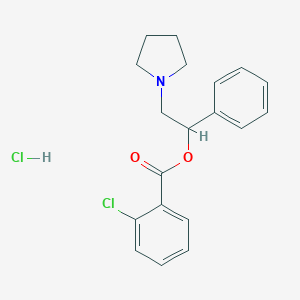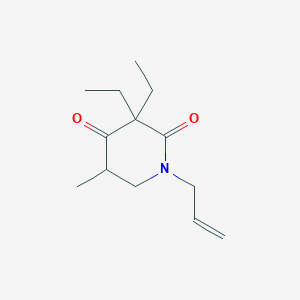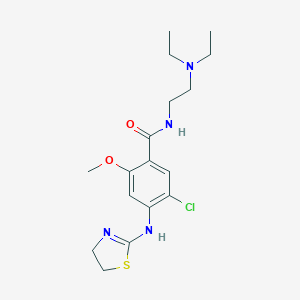
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as BAM, and it is synthesized through a multi-step process. The purpose of
Mecanismo De Acción
The mechanism of action of BAM is not fully understood, but it is believed to involve the hydrolysis of the ester bond to release the active compound. The released compound can then interact with its target receptor or enzyme to elicit a biological response.
Efectos Bioquímicos Y Fisiológicos
BAM has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. BAM has also been shown to modulate the activity of various neurotransmitters and receptors, including dopamine, serotonin, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BAM is its ease of synthesis and purification, which makes it an attractive compound for use in lab experiments. However, BAM has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for BAM research, including the development of new prodrugs and the synthesis of new BAM derivatives with improved properties. BAM could also be investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the mechanism of action of BAM could be further elucidated to better understand its biological effects.
In conclusion, BAM is a promising compound that has potential applications in various fields. Its ease of synthesis and purification make it an attractive compound for use in lab experiments, and its biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BAM and its potential applications.
Métodos De Síntesis
BAM is synthesized through a multi-step process that involves the reaction of o-chlorobenzyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base. The resulting intermediate is then treated with benzoic acid to form the final product, which is purified through recrystallization.
Aplicaciones Científicas De Investigación
BAM has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug delivery, where BAM can be used as a prodrug to improve the bioavailability and pharmacokinetics of drugs. BAM has also been investigated for its potential use as a building block in the synthesis of new drugs and materials.
Propiedades
Número CAS |
109938-92-3 |
|---|---|
Nombre del producto |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride |
Fórmula molecular |
C19H21Cl2NO2 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H |
Clave InChI |
WGRYIPBOAXTVCN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
Sinónimos |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)



